

An In-depth Technical Guide to Octyl Isobutyrate (CAS No. 109-15-9)

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Compound of Interest

Compound Name: *Octyl isobutyrate*

Cat. No.: B085545

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isobutyrate (CAS No. 109-15-9), also known as octyl 2-methylpropanoate, is an organic ester with the chemical formula $C_{12}H_{24}O_2$.^[1] It is recognized for its characteristic fruity and fatty aroma, making it a valuable ingredient in the flavor and fragrance industries.^{[2][3][4]} Beyond its sensory properties, understanding its technical specifications, synthesis, and metabolic fate is crucial for its application in research and development, including potential considerations in drug formulation and toxicology. This guide provides a comprehensive overview of the technical data, experimental protocols, and relevant biological pathways associated with **octyl isobutyrate**.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **octyl isobutyrate** is presented below. This data is essential for its identification, handling, and quality control.

Table 1: Physicochemical Properties of Octyl Isobutyrate

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₄ O ₂	[1]
Molecular Weight	200.32 g/mol	[1]
CAS Number	109-15-9	
Appearance	Colorless to pale yellow liquid	[5][6]
Odor	Fruity, fatty, green, waxy	[2][6]
Boiling Point	236 - 245 °C	[2][3][5]
Density	0.853 - 0.858 g/mL at 25 °C	[2][6]
Refractive Index	1.420 - 1.425 at 20 °C	[6][7]
Flash Point	> 93.3 °C (> 200 °F)	[8]
Solubility	Insoluble in water; soluble in alcohol and dipropylene glycol.	[3][9]
LogP	4.78	[2]

Table 2: Spectroscopic Data Summary

Spectroscopic Technique	Key Features and Observations
¹ H NMR	Data available on PubChem.[5]
¹³ C NMR	Data available on PubChem.[5]
Mass Spectrometry (MS)	Mass spectrum (electron ionization) data is available on the NIST WebBook.[10]
Infrared (IR) Spectroscopy	IR spectra are available on PubChem.[5]

Experimental Protocols

Synthesis of Octyl Isobutyrate via Fischer Esterification

This protocol describes a general method for the synthesis of **octyl isobutyrate** through the acid-catalyzed esterification of n-octanol and isobutyric acid.

Materials:

- n-Octanol
- Isobutyric acid
- Concentrated sulfuric acid (catalyst)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add n-octanol and a slight excess of isobutyric acid (e.g., 1.2 equivalents).
- Add toluene to the flask to facilitate azeotropic removal of water.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Assemble the Dean-Stark apparatus and reflux condenser with the flask.

- Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the toluene using a rotary evaporator.
- The crude **octyl isobutyrate** can be purified by vacuum distillation to obtain the final product.



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Figure 1. General workflow for the synthesis of **octyl isobutyrate**.

Gas Chromatography (GC) Analysis of Octyl Isobutyrate

This protocol provides a general method for the analysis of **octyl isobutyrate** purity using Gas Chromatography with Flame Ionization Detection (GC-FID).

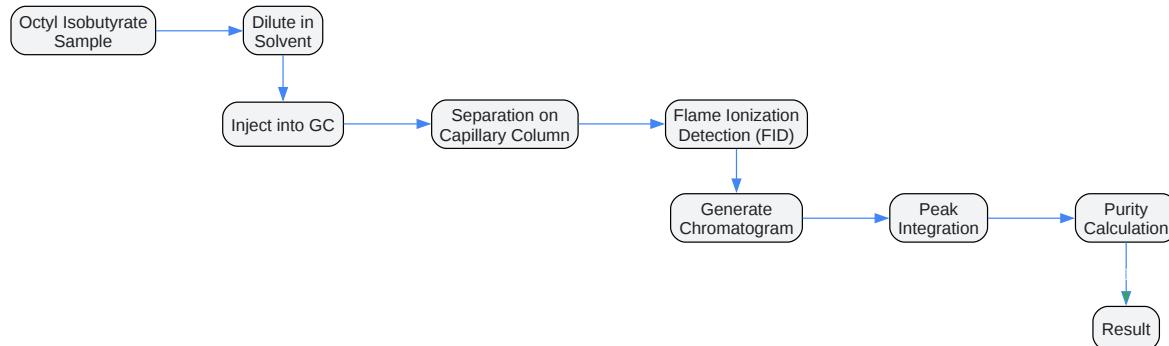
Instrumentation and Conditions:

- Gas Chromatograph: Agilent 6890N or equivalent, equipped with a flame ionization detector (FID).

- Column: ZB-5HT capillary column (30 m x 250 μ m x 0.25 μ m) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
- Injector Temperature: 250 °C.
- Detector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 5 minutes.
 - Ramp: 10 °C/min to 250 °C.
- Injection Volume: 1 μ L.
- Split Ratio: 50:1.

Procedure:

- Prepare a standard solution of **octyl isobutyrate** in a suitable solvent (e.g., methanol or hexane).
- Prepare the sample for analysis by diluting it in the same solvent.
- Inject the prepared sample into the GC system.
- Acquire the chromatogram and integrate the peak corresponding to **octyl isobutyrate**.
- Calculate the purity based on the peak area relative to the total area of all peaks in the chromatogram.



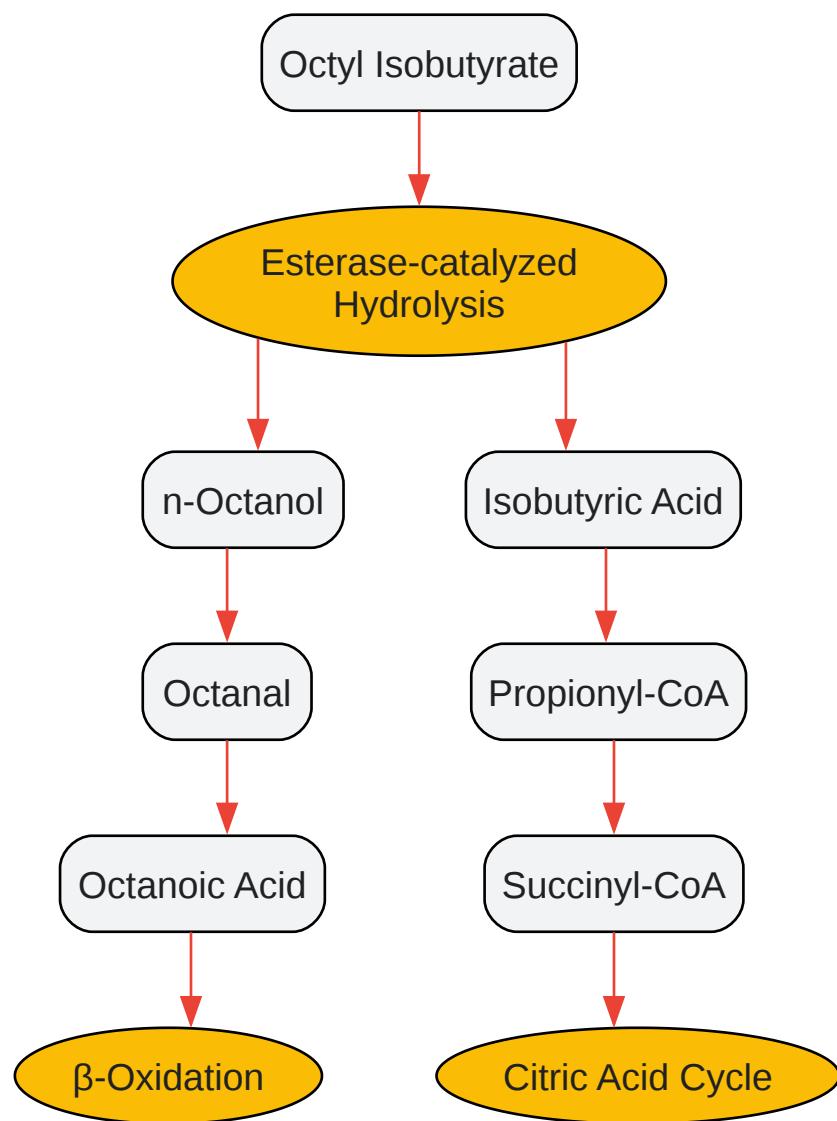
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Figure 2. Workflow for GC-FID analysis of **octyl isobutyrate**.

Metabolic Pathway

Octyl isobutyrate, as an ester, is expected to undergo hydrolysis *in vivo*, catalyzed by esterases, to yield n-octanol and isobutyric acid.^[2] These two metabolites then enter their respective metabolic pathways.

- **n-Octanol Metabolism:** n-Octanol is primarily oxidized to octanoic acid via octanal.^{[1][11]} Octanoic acid can then enter the β -oxidation pathway to be metabolized for energy.^[10] A smaller fraction may be conjugated with glucuronic acid and excreted.^[11]
- **Isobutyric Acid Metabolism:** Isobutyric acid is a metabolite of the amino acid valine. It is converted to propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.^[2]



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Figure 3. Proposed metabolic pathway of **octyl isobutyrate**.

Safety and Toxicology

Octyl isobutyrate is generally considered to have low toxicity. The acute oral LD₅₀ in rats and the acute dermal LD₅₀ in rabbits are both reported to be greater than 5 g/kg.[2] It is not expected to be genotoxic.[5][12] Based on data from analogous compounds, it has a high Margin of Exposure (MOE) for repeated dose and reproductive toxicity.[5][12] It is also not expected to be a skin sensitizer or phototoxic.[5][12] Environmentally, it is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[5][12]

Applications

The primary application of **octyl isobutyrate** is as a flavoring and fragrance ingredient in a variety of products, including foods, beverages, perfumes, and cosmetics.[4][6][13] It is also used in industrial applications such as a solvent in paints and coatings.[1][13] In a research context, it can be used as a standard for analytical method development and in studies of esterase activity.

Conclusion

This technical guide provides a comprehensive overview of the key technical data for **octyl isobutyrate** (CAS No. 109-15-9). The information on its physicochemical properties, spectroscopic data, synthesis, analytical methods, and metabolic pathways is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound in a laboratory setting.

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